molecular formula C9H9BrN2 B13126181 1-(2-bromoethyl)-1H-indazole CAS No. 72521-02-9

1-(2-bromoethyl)-1H-indazole

Katalognummer: B13126181
CAS-Nummer: 72521-02-9
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: JGBYWOLITOFHFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromoethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-1H-indazole typically involves the reaction of indazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Indazole+2-BromoethanolK2CO3This compound\text{Indazole} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Indazole+2-BromoethanolK2​CO3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromoethyl)-1H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of ethyl-substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-bromoethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromoethyl)-1H-benzimidazole
  • 1-(2-Bromoethyl)-1H-pyrazole
  • 1-(2-Bromoethyl)-1H-imidazole

Comparison: 1-(2-Bromoethyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromoethyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

72521-02-9

Molekularformel

C9H9BrN2

Molekulargewicht

225.08 g/mol

IUPAC-Name

1-(2-bromoethyl)indazole

InChI

InChI=1S/C9H9BrN2/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2

InChI-Schlüssel

JGBYWOLITOFHFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NN2CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.